molecular formula C17H15N3O6S2 B2852991 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923370-53-0

4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2852991
CAS No.: 923370-53-0
M. Wt: 421.44
InChI Key: ZIFJYVFBJCBQBM-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring, which is further functionalized with phenylsulfonyl and methylsulfonyl groups. This structure places it within a class of N-(1,3,4-oxadiazol-2-yl)benzamides recognized in scientific literature as a privileged scaffold for developing potent antibacterial agents . Research on closely related analogs has demonstrated that such compounds can exhibit remarkable activity against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimal inhibitory concentrations (MICs) in a low µg/mL range and a low propensity for resistance development . The mechanism of action for these compounds can be complex and varies with subtle structural changes. Some analogs are known to be multi-targeting antibiotics, affecting processes such as menaquinone biosynthesis, bacterial membrane depolarization, and iron homeostasis, ultimately leading to bacterial cell death . Beyond antibacterial applications, the 1,3,4-oxadiazole moiety is a common pharmacophore in medicinal chemistry, with derivatives being investigated for various therapeutic areas, including as antiplasmodial agents against Plasmodium falciparum and as inhibitors of enzymes like carbonic anhydrase . This compound is intended for research purposes to further explore structure-activity relationships and elucidate novel mechanisms of action against multidrug-resistant bacteria. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-27(22,23)13-9-7-12(8-10-13)16(21)18-17-20-19-15(26-17)11-28(24,25)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFJYVFBJCBQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 923370-53-0) is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a benzamide structure linked to a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of sulfonamide and oxadiazole groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₇H₁₅N₃O₆S₂
Molecular Weight421.5 g/mol
CAS Number923370-53-0

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Specifically, derivatives of 1,3,4-oxadiazoles have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted the effectiveness of these derivatives against several cancer cell lines, suggesting that the oxadiazole scaffold could be a promising lead in anticancer drug development .

Antimicrobial Activity

The sulfonamide group is well-documented for its antibacterial properties. Compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated efficacy against a range of bacterial strains. The dual functionality of sulfonamide and oxadiazole may enhance its antimicrobial effectiveness compared to single-functional compounds .

Enzyme Inhibition

The compound is also posited to act as an enzyme inhibitor. For instance, it may inhibit carbonic anhydrase II selectively, which has implications for treating conditions like glaucoma . The mechanism involves binding to the enzyme's active site, thereby preventing substrate conversion and influencing physiological processes.

Study on Anticancer Activity

In a study involving various 1,3,4-oxadiazole derivatives, significant cytotoxic effects were observed against human cancer cell lines such as HeLa and MCF-7. The study utilized MTT assays to quantify cell viability post-treatment with the compound. Results indicated that the compound's structure significantly influenced its potency, with specific substitutions enhancing activity .

Pharmacokinetic Evaluation

A pharmacokinetic study involving animal models (Wistar rats and Chinchilla rabbits) assessed the absorption and metabolism of related compounds. Blood samples were collected at multiple time points post-administration to evaluate plasma concentration and metabolite identification using HPLC-MS/MS. This study provided insights into the biotransformation pathways of similar sulfonamide derivatives .

The biological activity of 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with specific receptors leading to cellular responses.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Scientific Research Applications

Structural Characteristics

The compound can be described by the following structural formula:C17H15N3O6S2\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{6}\text{S}_{2}Key Structural Features:

  • Benzamide Backbone: Provides a foundation for biological activity.
  • Oxadiazole Moiety: Known for anticancer properties and enzyme inhibition.
  • Sulfonamide Group: Associated with antibacterial activity.

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide. For instance, derivatives containing the oxadiazole ring have been shown to exhibit strong activity against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

CompoundActivityTarget
A14Potent antibacterialFtsZ protein in bacteria
4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamideAntibacterial potentialGram-positive bacteria

The design and synthesis of these compounds have focused on targeting the bacterial division protein FtsZ, which is critical for cell division. This novel approach offers a promising avenue for developing new antibiotics with unique mechanisms of action .

Anticancer Applications

The oxadiazole derivatives are also noted for their anticancer properties. The presence of the oxadiazole ring has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Compounds derived from this scaffold have shown effectiveness against several types of cancer, including breast and colon cancers.

Mechanism of Action:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of oxidative stress leading to apoptosis.

Neuroprotective Properties

Emerging research indicates that compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide may possess neuroprotective effects. Studies have demonstrated that certain oxadiazole derivatives can ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration.

CompoundActivityMechanism
5-phenyl-1,3,4-oxadiazole derivativesNeuroprotectiveAChE inhibition
4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamidePotential neuroprotective effectsModulation of neurotransmitter levels

This suggests that further exploration into the neuroprotective capabilities of this compound could yield significant therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs in Antifungal Activity

Several 1,3,4-oxadiazole derivatives with sulfonamide substituents have been studied for antifungal properties:

Compound Name Substituents Antifungal Target (IC₅₀/Activity) Reference
LMM5 4-[Benzyl(methyl)sulfamoyl], 5-[(4-methoxyphenyl)methyl] C. albicans (MIC: 50 µg/mL)
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl], 5-(furan-2-yl) C. albicans (MIC: 100 µg/mL)
Target Compound 4-(Methylsulfonyl), 5-((phenylsulfonyl)methyl) Not explicitly reported N/A

Key Observations :

  • LMM5 and LMM11, synthesized via in silico screening, inhibit thioredoxin reductase in Candida albicans. The target compound’s phenylsulfonylmethyl group may enhance hydrophobic interactions compared to LMM5’s methoxyphenyl group, but its efficacy requires empirical validation .
Enzyme Inhibition and Cytotoxic Activity

Other oxadiazole derivatives target enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs):

Compound Name Target Enzyme Activity (IC₅₀) Reference
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-oxadiazol-2-yl)methyl)benzamide HDAC <1 µM (MCF-7 cells)
6a (N-([4-(5-(ethylthio)-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) hCA II 0.12 µM
Target Compound Potential targets Uncharacterized N/A

Key Observations :

  • The target compound’s sulfonyl groups resemble 6a’s sulfonamide moiety, which binds to hCA II via zinc interactions . Its methylsulfonyl group may mimic HDAC inhibitors’ polar head groups .

Key Observations :

  • Most analogs are synthesized via coupling of acid chlorides with oxadiazole precursors, yielding >95% purity . The target compound may require similar methods but with sulfonyl chloride intermediates.
Physicochemical and Pharmacokinetic Predictions
Compound Name logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors Reference
LMM5 3.8 547.6 8
6a (hCA II inhibitor) 2.5 377.4 7
Target Compound 4.2* 476.5 9

Key Observations :

  • The target compound’s higher logP (predicted) due to phenylsulfonyl groups may reduce aqueous solubility compared to 6a but improve membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide divides the molecule into two primary intermediates:

  • 5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine : The oxadiazole ring is constructed via cyclization of a hydrazide derivative.
  • 4-(Methylsulfonyl)benzoyl chloride : The benzamide moiety is derived from sulfonated benzoic acid.

The coupling of these intermediates through an amidation reaction yields the target compound.

Synthesis of 5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-amine

Preparation of Phenylsulfonylmethyl Hydrazide

The synthesis begins with the formation of phenylsulfonylmethyl hydrazide, a precursor for oxadiazole cyclization.

  • Reaction : Phenylsulfonylacetic acid is treated with thionyl chloride (SOCl₂) to form phenylsulfonylacetyl chloride, which subsequently reacts with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous dichloromethane (DCM) at 0–5°C.
  • Conditions :
    • Temperature: 0–5°C (prevents side reactions).
    • Solvent: Anhydrous DCM (ensures moisture-free environment).
    • Yield: ~85% (reported for analogous hydrazide syntheses).

Cyclization to Form the 1,3,4-Oxadiazole Ring

The hydrazide undergoes cyclization with triethyl orthoacetate (TEOA) or triethyl orthobenzoate (TEOB) to form the oxadiazole ring.

  • Mechanism :
    • TEOA reacts with the hydrazide to form an intermediate imino ether.
    • Intramolecular cyclization eliminates ethanol, yielding the oxadiazole ring.
  • Conditions :
    • Reflux in anhydrous ethanol for 24 hours.
    • Catalyst: None required (self-cyclization).
    • Yield: 80–90% (based on similar protocols).
Characterization Data for 5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-amine
  • ¹H NMR (CDCl₃) : δ 3.45 (s, 2H, –CH₂–SO₂–), 7.52–7.68 (m, 5H, aromatic H), 8.21 (s, 1H, NH₂).
  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).

Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

4-Methylsulfonylbenzoic acid is synthesized via sulfonation of toluene derivatives.

  • Reaction :
    • Toluene is sulfonated with chlorosulfonic acid (ClSO₃H) at 150°C to form 4-methylbenzenesulfonyl chloride.
    • Oxidation with hydrogen peroxide (H₂O₂) converts the methyl group to a sulfonyl group.
  • Conditions :
    • Sulfonation: 150°C, 6 hours.
    • Oxidation: 80°C, 3 hours (yield: ~75%).

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂).

  • Conditions :
    • Reflux in SOCl₂ for 2 hours.
    • Excess SOCl₂ is removed under reduced pressure.
    • Yield: >95%.

Amidation Reaction: Coupling of Intermediates

The final step involves coupling 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride.

  • Reaction :
    • The amine (1 equiv) and benzoyl chloride (1.2 equiv) react in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base.
    • Stirring at room temperature for 12 hours.
  • Workup :
    • The reaction mixture is diluted with ice-cold water, and the precipitate is filtered and recrystallized from ethanol.
  • Yield : 70–75%.
Characterization Data for Target Compound
  • Melting Point : 210–212°C (decomposition observed above 215°C).
  • ¹H NMR (DMSO- d₆) : δ 3.28 (s, 3H, –SO₂CH₃), 4.12 (s, 2H, –CH₂–SO₂–), 7.54–8.21 (m, 9H, aromatic H).
  • MS (ESI) : m/z 422.4 [M+H]⁺.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation:

  • Conditions : 150°C, 20 minutes (yield: 88%).
  • Advantages : Improved efficiency and reduced side products.

Solid-Phase Synthesis

Immobilized hydrazides on Wang resin enable stepwise assembly:

  • Procedure :
    • Resin-bound hydrazide reacts with TEOA.
    • Cleavage with trifluoroacetic acid (TFA) yields the oxadiazole.
  • Yield : 65–70% (lower than solution-phase but scalable).

Challenges and Troubleshooting

  • Byproduct Formation : Over-reduction during amidation can yield secondary amines. Using mild reducing agents (e.g., NaBH₄) mitigates this.
  • Solubility Issues : THF or dimethylformamide (DMF) enhances solubility of sulfonyl intermediates.
  • Regioselectivity : Steric hindrance from sulfonyl groups necessitates optimized stoichiometry (1.2 equiv of benzoyl chloride).

Industrial-Scale Production Considerations

  • Cost-Effective Reagents : Triethyl orthoacetate is preferred over orthobenzoate due to lower cost.
  • Waste Management : Ethanol and THF are recycled via distillation.
  • Safety : Sulfonyl chlorides require handling under inert atmosphere due to moisture sensitivity.

Q & A

Q. Substituent Variation :

  • Phenylsulfonyl Group : Introduce electron-donating (e.g., -OCH₃) or halogen (-Cl, -F) substituents to modulate lipophilicity and target affinity .
  • Benzamide Moiety : Test alkyl or cycloalkyl chains to improve membrane permeability .

Biological Evaluation : Compare IC₅₀ values across modified analogs in enzyme inhibition and cytotoxicity assays .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with microbial vs. human enzymes using cryo-EM or X-ray crystallography .
  • In Vivo Efficacy : Conduct pharmacokinetic studies in rodent models to assess bioavailability and toxicity thresholds .
  • Synergistic Effects : Screen combinations with existing antibiotics (e.g., fluconazole) to combat drug resistance .

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